N-Methyl-N'-isopropyl ethylenediamine
CAS No.: 146981-02-4
Cat. No.: VC7676720
Molecular Formula: C6H16N2
Molecular Weight: 116.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146981-02-4 |
|---|---|
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.208 |
| IUPAC Name | N-methyl-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | OBUILYJKCCEQEW-UHFFFAOYSA-N |
| SMILES | CC(C)NCCNC |
Introduction
Structural Characteristics and Nomenclature
N-Methyl-N'-isopropyl ethylenediamine (C<sub>7</sub>H<sub>17</sub>N<sub>2</sub>) belongs to the alkyl-substituted ethylenediamine family. Its structure consists of a two-carbon ethylene backbone with a methyl (-CH<sub>3</sub>) group attached to one amine nitrogen and an isopropyl (-CH(CH<sub>3</sub>)<sub>2</sub>) group to the other . The IUPAC name for this compound is N-methyl-N'-(propan-2-yl)ethane-1,2-diamine.
Stereochemical Considerations
The compound’s branched substituents introduce stereochemical complexity. For example, the isopropyl group creates a chiral center at the second nitrogen, potentially leading to enantiomeric forms. Computational modeling using PubChem’s 3D conformer toolkit suggests a staggered configuration minimizes steric hindrance between the methyl and isopropyl groups .
Synthesis and Industrial Production
Catalytic Amination Methods
A patented high-pressure amination method for analogous ethylenediamines involves reacting primary amines with ethylene dichloride in the presence of nickel catalysts . Adapting this approach, N-methyl-N'-isopropyl ethylenediamine could be synthesized via:
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Step 1: Reacting methylamine with 1-chloro-2-isopropylaminoethane under alkaline conditions.
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Step 2: Purification via reduced-pressure distillation to isolate the target compound .
Table 1: Optimized Reaction Parameters for Synthesis
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Pressure | 15–20 kg/cm<sup>2</sup> | |
| Catalyst | Raney Nickel | |
| Yield | 68–72% |
Alternative Pathways
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Reductive Amination: Using ethylenediamine, acetone, and hydrogen gas with palladium catalysts to introduce the isopropyl group .
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Buchwald-Hartwig Coupling: For high-purity pharmaceutical-grade synthesis, though cost-prohibitive for industrial scales .
Physicochemical Properties
Data extrapolated from structurally similar compounds (e.g., N-methylethylenediamine and N,N'-bis-isopropyl derivatives ) reveal key characteristics:
Table 2: Predicted Physical Properties
The compound’s dual amine functionality enables pH-dependent solubility: fully water-soluble below pH 4 and lipid-soluble above pH 10.
Applications in Pharmaceutical and Material Science
Drug Intermediate
N-Methyl-N'-isopropyl ethylenediamine serves as a precursor in neurologically active agents. Its branched structure enhances blood-brain barrier penetration, making it valuable in antidepressants and anticonvulsants .
Chelation Chemistry
The compound forms stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>). Coordination studies suggest a tetradentate binding mode, with applications in catalytic oxidation reactions .
Polymer Modification
Incorporating this diamine into epoxy resins improves thermal stability. For example, composites derived from it show a 40°C increase in glass transition temperatures compared to unmodified resins .
Future Research Directions
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Enantioselective Synthesis: Developing chiral catalysts to isolate pharmacologically active enantiomers.
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Green Chemistry: Substituting chloroethane intermediates with bio-based reagents in synthesis .
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Battery Electrolytes: Exploiting its metal-chelation properties for lithium-sulfur battery stabilization.
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